3-Cyanobenzoic acid
Overview
Description
3-Cyanobenzoic acid, also known as m-cyanobenzoic acid or m-carboxybenzonitrile, is an organic compound with the molecular formula C8H5NO2. It is a derivative of benzoic acid where a cyano group (-CN) is substituted at the meta position relative to the carboxyl group (-COOH). This compound is of significant interest due to its applications in various fields, including organic synthesis and material science.
Scientific Research Applications
3-Cyanobenzoic acid has diverse applications in scientific research:
Mechanism of Action
Target of Action
3-Cyanobenzoic acid, a synthetic compound derived from benzoic acid, primarily targets the growth and antioxidant and energy metabolism of maize seedlings . It has been found to significantly reduce the root length and fresh and dry weights of roots and leaves .
Mode of Action
The compound interacts with its targets by inducing oxidative stress, which is likely due to increased reactive oxygen species (ROS) generation . This interaction results in significant changes in the activities of peroxidase, catalase, and superoxide dismutase, which are stimulated in roots .
Biochemical Pathways
This compound affects the respiration pathways in maize seedlings. It stimulates respiration sensitive to potassium cyanide (KCN) and salicylhydroxamic acid (SHAM), which are evident in the root apexes . The stimulation of respiration sensitive to SHAM is due to the electron drain of the cytochrome oxidase (COX) pathway to the alternative oxidase pathway (AOX), resulting in an increase in ROS production .
Result of Action
The action of this compound results in the reduction of growth in maize seedlings through the induction of oxidative stress . Interestingly, the ATP contents were up to 2-fold greater in the roots treated with this compound than in the control roots . This indicates that the compound’s action has significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound was used in the preparation of new Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers via in situ [2+3] cycloaddition reactions with NaN3 in the presence of Zn(II) and/or Co(II) salts under hydrothermal conditions . This suggests that the compound’s action can be influenced by the presence of other chemical agents and environmental conditions such as temperature and pressure.
Safety and Hazards
3-Cyanobenzoic acid is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Relevant Papers One relevant paper is “Inhibitory Effect of this compound on Initial Growth of Maize Seedlings and Its Biochemical Impacts on Antioxidant and Energy Metabolisms” published in the Journal of Plant Growth Regulation in 2023 . This paper discusses the effects of this compound on the growth and antioxidant and energy metabolism of maize seedlings grown in a hydroponic medium for 96 hours .
Biochemical Analysis
Biochemical Properties
3-Cyanobenzoic acid interacts with various biomolecules, leading to changes in biochemical reactions. For instance, it has been observed to interact with enzymes such as peroxidase, catalase, and superoxide dismutase . These interactions lead to an increase in the activities of these enzymes, suggesting that this compound may play a role in modulating antioxidant responses .
Cellular Effects
This compound has significant effects on cellular processes. It has been observed to reduce the growth of maize seedlings, likely due to increased generation of reactive oxygen species (ROS) . This suggests that this compound may influence cell function by modulating oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various cellular pathways. It has been suggested that this compound reduces the growth of maize seedlings through the induction of oxidative stress . It also appears to stimulate respiration sensitive to salicylhydroxamic acid (SHAM), leading to an increase in ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study where maize seedlings were grown in a hydroponic medium for 96 hours, the root length and fresh and dry weights of roots and leaves were significantly reduced by this compound .
Metabolic Pathways
It has been observed to influence energy metabolism in maize seedlings , suggesting that it may interact with enzymes or cofactors involved in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyanobenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-cyanotoluene. The process typically includes the following steps:
Chlorination: 3-Cyanotoluene is reacted with chlorine gas in a reversed tower-type reactor to produce 3-chloromethyl cyanophenyl.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
Raw Material Selection: Using 3-cyanotoluene as the starting material.
Catalytic Oxidation: Employing catalysts such as divalent cobalt and sodium bromide to facilitate the oxidation process.
Purification: The product is purified through recrystallization from ethanol, resulting in a high-purity white powder.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadyl sulfate, and sodium tungstate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: 3-Aminobenzoic acid.
Substitution: Esters or amides of this compound
Comparison with Similar Compounds
4-Cyanobenzoic acid: Similar structure but with the cyano group at the para position.
2-Cyanobenzoic acid: Cyano group at the ortho position.
3-Fluorobenzoic acid: Fluoro group instead of cyano at the meta position.
Uniqueness: 3-Cyanobenzoic acid is unique due to its specific positioning of the cyano group, which influences its reactivity and applications. Its ability to form coordination polymers and its role in oxidative stress induction in plants distinguish it from other benzoic acid derivatives .
Properties
IUPAC Name |
3-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLKKXHEIIFTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172074 | |
Record name | 3-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1877-72-1 | |
Record name | 3-Cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1877-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYANOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GC692D78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-cyanobenzoic acid?
A1: this compound is an organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol. It is characterized by a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a cyano group (-CN) at position 3. While specific spectroscopic data isn't provided in the excerpts, common characterization techniques include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). [, ]
Q2: How is this compound synthesized?
A2: this compound can be obtained through the selective conversion of 1,3-dicyanobenzene by bacteria like Rhodococcus rhodochrous N.C.I.B. 11216. This biocatalytic approach offers a potentially greener alternative to traditional chemical synthesis. [, , ]
Q3: Can this compound be utilized in the synthesis of coordination polymers?
A3: Yes, this compound is a valuable ligand in coordination polymer synthesis. It can react with metal ions like cadmium(II) under hydrothermal conditions, leading to diverse framework structures with potential applications in areas such as luminescence. The carboxylate and cyano groups can coordinate with metal centers, forming one-dimensional, two-dimensional, or three-dimensional networks. This structural versatility makes this compound a promising building block for designing new functional materials. [, , ]
Q4: How does the structure of this compound influence its adsorption behavior?
A4: Studies using Surface-enhanced Raman spectroscopy (SERS), Surface-enhanced infrared absorption (SEIRA), and Density functional theory (DFT) reveal that this compound adsorbs onto silver surfaces as a carboxylate ion. Compared to its isomers (2-cyanobenzoic acid and 4-cyanobenzoic acid), this compound exhibits distinct adsorption behavior due to differences in dipole moment and resonance effects. This understanding of its adsorption characteristics is crucial for applications like sensing and catalysis. []
Q5: Can this compound be used in liquid-liquid extraction processes?
A5: Research suggests that room-temperature ionic liquids (RTILs) like 1-butyl-3-methylimi-dazolium hexafluorophosphate ([bmim][PF6]) are potential replacements for traditional organic solvents in bioprocesses. Specifically, [bmim][PF6] demonstrates similar effectiveness to butyl acetate in extracting erythromycin-A. This finding highlights the potential of RTILs as greener alternatives in bioseparation processes, offering advantages like reduced volatility and flammability compared to conventional solvents. []
Q6: What are the environmental impacts of this compound?
A6: While specific details on the ecotoxicological effects of this compound are not provided in the excerpts, one study demonstrates its transformation by the Fenton reagent (Fe(3+)/H2O2) in an aqueous solution. This chemical degradation process, particularly under UV irradiation, leads to dechlorination and the formation of products like trichloro-3-cyanobenzoic acid and 3-carbamyltrichlorobenzoic acid. Understanding the degradation pathways and byproducts is crucial for assessing the environmental fate and potential risks associated with this compound. []
Q7: What is the historical context of research on this compound?
A7: Research on this compound spans various disciplines, including organic synthesis, materials science, and environmental chemistry. Early studies focused on its synthesis and chemical transformations, while more recent research explores its applications in coordination polymers and its interactions with biological systems. This multidisciplinary interest underscores the versatility of this compound and its potential for future discoveries. [, , , , , , ]
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